molecular formula C15H17F7N2O B11475484 N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorobenzyl)amino]propan-2-yl}pentanamide

N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorobenzyl)amino]propan-2-yl}pentanamide

Cat. No.: B11475484
M. Wt: 374.30 g/mol
InChI Key: XQPPWGNQBKMUQZ-UHFFFAOYSA-N
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Description

N-(1,1,1,3,3,3-Hexafluoro-2-{[(4-fluorophenyl)methyl]amino}propan-2-yl)pentanamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1,1,3,3,3-Hexafluoro-2-{[(4-fluorophenyl)methyl]amino}propan-2-yl)pentanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 1,1,1,3,3,3-hexafluoro-2-propanol and 4-fluorobenzylamine.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography, is common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(1,1,1,3,3,3-Hexafluoro-2-{[(4-fluorophenyl)methyl]amino}propan-2-yl)pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1,1,1,3,3,3-Hexafluoro-2-{[(4-fluorophenyl)methyl]amino}propan-2-yl)pentanamide has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its unique chemical properties.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,1,1,3,3,3-Hexafluoro-2-{[(4-fluorophenyl)methyl]amino}propan-2-yl)pentanamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to interact with enzymes and proteins effectively. The pathways involved may include inhibition or activation of specific enzymes, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent and reagent in organic synthesis.

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Used in the preparation of volatile sodium yttrium and zirconium fluoroalkoxides.

    1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-methylpropane: Employed in the synthesis of precursors to per- and polyfluoroethers.

Uniqueness

N-(1,1,1,3,3,3-Hexafluoro-2-{[(4-fluorophenyl)methyl]amino}propan-2-yl)pentanamide stands out due to its specific combination of fluorine atoms and the 4-fluorophenyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in specialized applications where high stability and reactivity are required.

Properties

Molecular Formula

C15H17F7N2O

Molecular Weight

374.30 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)methylamino]propan-2-yl]pentanamide

InChI

InChI=1S/C15H17F7N2O/c1-2-3-4-12(25)24-13(14(17,18)19,15(20,21)22)23-9-10-5-7-11(16)8-6-10/h5-8,23H,2-4,9H2,1H3,(H,24,25)

InChI Key

XQPPWGNQBKMUQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC(C(F)(F)F)(C(F)(F)F)NCC1=CC=C(C=C1)F

Origin of Product

United States

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